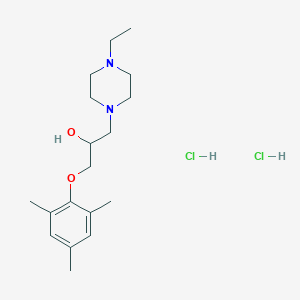
1-(4-ethyl-1-piperazinyl)-3-(mesityloxy)-2-propanol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-ethyl-1-piperazinyl)-3-(mesityloxy)-2-propanol dihydrochloride, commonly known as MPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPP is a selective inhibitor of protein kinase C (PKC), an enzyme that regulates various cellular functions, including cell growth, differentiation, and apoptosis.
作用機序
MPP exerts its effects by selectively inhibiting 1-(4-ethyl-1-piperazinyl)-3-(mesityloxy)-2-propanol dihydrochloride, an enzyme that plays a crucial role in various cellular signaling pathways. This compound is involved in the regulation of cell growth, differentiation, and apoptosis, and its dysregulation has been implicated in the pathogenesis of various diseases, including cancer and neurodegenerative disorders. By inhibiting this compound, MPP can modulate these cellular processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
MPP has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the reduction of oxidative stress. MPP has also been found to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation.
実験室実験の利点と制限
MPP has several advantages for lab experiments, including its high selectivity for 1-(4-ethyl-1-piperazinyl)-3-(mesityloxy)-2-propanol dihydrochloride and its ability to modulate various cellular processes. However, MPP also has some limitations, including its potential toxicity and the need for further research to determine its optimal dosage and administration.
将来の方向性
There are several future directions for MPP research, including its potential use as a therapeutic agent for cancer, neurodegenerative disorders, and cardiovascular disease. Further research is needed to determine the optimal dosage and administration of MPP and to investigate its potential side effects. Additionally, the development of novel MPP analogs with improved selectivity and efficacy could provide new opportunities for therapeutic intervention.
合成法
MPP can be synthesized using a multi-step process that involves the reaction of mesityl oxide with 1-(4-ethyl-1-piperazinyl)propan-2-ol in the presence of a base, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The purity and yield of MPP can be improved by using various purification techniques, such as column chromatography and recrystallization.
科学的研究の応用
MPP has been extensively studied for its potential therapeutic applications, including cancer treatment, neuroprotection, and cardiovascular disease. In cancer research, MPP has been shown to inhibit the growth and proliferation of various cancer cells, including breast, prostate, and lung cancer cells. MPP has also been found to have neuroprotective effects, including the prevention of neuronal cell death and the reduction of oxidative stress. In cardiovascular disease research, MPP has been shown to improve heart function and reduce cardiac damage following ischemia-reperfusion injury.
特性
IUPAC Name |
1-(4-ethylpiperazin-1-yl)-3-(2,4,6-trimethylphenoxy)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O2.2ClH/c1-5-19-6-8-20(9-7-19)12-17(21)13-22-18-15(3)10-14(2)11-16(18)4;;/h10-11,17,21H,5-9,12-13H2,1-4H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRPQJKJKDDJBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(COC2=C(C=C(C=C2C)C)C)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tetrahydro-2-furanylmethyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5208070.png)
![N-(4-fluorophenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5208071.png)
![3-(3-chlorophenyl)-7-(5-ethyl-4H-1,2,4-triazol-3-yl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5208075.png)
![N-[3-(cyclohexylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B5208081.png)
![1-chloro-2-[3-(4-methoxyphenoxy)propoxy]-3,5-dimethylbenzene](/img/structure/B5208085.png)
![(2E)-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-(2-methoxyphenyl)-2-propen-1-amine](/img/structure/B5208096.png)
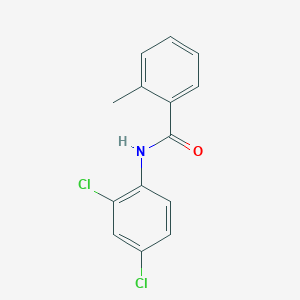
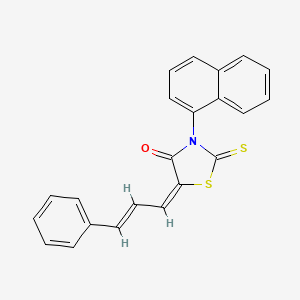
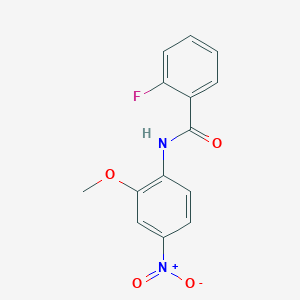
![N-cyclopropyl-N'-[2-(diethylamino)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5208136.png)
![2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-bromophenyl)acetamide](/img/structure/B5208142.png)
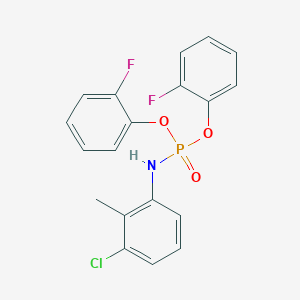
![4-benzyl-N-[(3-methyl-2-thienyl)methylene]-1-piperazinamine hydrochloride](/img/structure/B5208169.png)